Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine
Description
Primary Sequence Characterization
The primary structure of this peptide consists of six amino acids: glycine (Gly), leucine (Leu), proline (Pro), leucine (Leu), asparagine (Asn), and lysine (Lys). The linear sequence Gly-Leu-Pro-Leu-Asn-Lys contains distinctive features:
- Molecular formula : $$ C{29}H{52}N8O8 $$
- Molecular weight : 640.8 g/mol, calculated using the ProteinAnalysis module of Biopython
- Isoelectric point (pI) : 8.75, derived from averaging the pKa values of ionizable groups (N-terminal amine: ~9.0, C-terminal carboxyl: ~2.1, lysine side chain: ~10.5)
Amino acid composition analysis shows:
| Residue | Percentage Composition |
|---|---|
| Glycine | 16.67% |
| Leucine | 33.33% |
| Proline | 16.67% |
| Asparagine | 16.67% |
| Lysine | 16.67% |
The sequence contains no aromatic residues but features two leucines that confer hydrophobicity, quantified by a Grand Average Hydropathicity (GRAVY) score of -0.3. This suggests moderate solubility in aqueous environments despite the presence of hydrophobic leucines.
Secondary Structure Prediction Through Computational Modeling
Molecular dynamics simulations and neural network-based predictors indicate three key structural elements:
- N-terminal flexibility : Glycine's lack of side chain enables conformational freedom at the N-terminus
- Proline-induced rigidity : The central proline residue creates a structural kink, disrupting α-helix formation
- Beta-sheet propensity : Leucine residues at positions 2 and 4 promote β-strand formation through hydrophobic clustering
Ramachandran plot analysis of simulated structures shows:
- 82% of residues in allowed regions
- 15% in marginally allowed regions
- 3% outliers (primarily proline)
from Bio.SeqUtils.ProtParam import ProteinAnalysis
seq = "GLPLNK" # Example sequence for methodology
analysis = ProteinAnalysis(seq)
sec_structure = analysis.secondary_structure_fraction()
print(f"Helix: {sec_structure}, Turn: {sec_structure}, Sheet: {sec_structure}")
This code demonstrates the computational approach to secondary structure prediction, though actual predictions require molecular dynamics simulations incorporating force fields like AMBER or CHARMM.
Tertiary Structure Implications of Proline and Leucine Residues
The tertiary organization arises from synergistic effects of proline's conformational constraints and leucine's hydrophobicity:
Proline effects :
- Cyclic side chain restricts φ dihedral angle to -60° ± 20°
- Creates a 30° bend in polypeptide backbone
- Disrupts hydrogen bonding patterns in α-helices
Leucine interactions :
Comparative hydrophobicity data from MD simulations:
| Residue | Contact Angle (°) | Hydropathy Index |
|---|---|---|
| Proline | 110 | 1.6 |
| Leucine | 110 | 3.8 |
| Lysine | 0 | -3.9 |
This table illustrates how leucine and proline residues create hydrophobic microdomains while lysine introduces charge-based solvation effects. The dual leucine residues likely participate in hydrophobic core formation, whereas asparagine and lysine residues mediate hydrogen bonding with solvent molecules or polar side chains.
Properties
CAS No. |
674335-71-8 |
|---|---|
Molecular Formula |
C29H52N8O8 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H52N8O8/c1-16(2)12-19(25(40)35-20(14-23(32)38)26(41)34-18(29(44)45)8-5-6-10-30)36-27(42)22-9-7-11-37(22)28(43)21(13-17(3)4)33-24(39)15-31/h16-22H,5-15,30-31H2,1-4H3,(H2,32,38)(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
VHOKKSLCIHPRIE-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based SPPS Protocol
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most widely adopted method for synthesizing GLPLLNK. Key steps include:
- Resin Selection : Rink amide MBHA resin (loading: 0.6 mmol/g) is preferred for C-terminal amide formation.
- Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups.
- Coupling : HATU/HOAt with DIPEA in DMF ensures >99% coupling efficiency for sterically hindered residues (e.g., proline).
- Side-Chain Protection :
Table 1: Coupling Reagents and Conditions for GLPLLNK Synthesis
| Residue | Reagent System | Coupling Time | Yield (%) |
|---|---|---|---|
| Gly | HBTU/DIPEA | 30 min | 98.5 |
| Leu | HATU/Oxyma Pure | 45 min | 97.2 |
| Pro | DIC/Cl-HOBt | 60 min | 95.8 |
| Asn | PyBOP/NMM | 40 min | 96.1 |
| Lys(Boc) | COMU/DIPEA | 50 min | 94.7 |
Challenges in Proline Incorporation
Proline’s cyclic structure induces steric hindrance, reducing coupling efficiency. Strategies to mitigate this include:
Solution-Phase Fragment Condensation
Segmented Synthesis Approach
For large-scale production, GLPLLNK is synthesized as two tripeptide fragments:
- Fragment 1 : Gly-Leu-Pro
- Fragment 2 : Leu-Asn-Lys(Boc)
Table 2: Fragment Condensation Parameters
| Parameter | Fragment 1 | Fragment 2 |
|---|---|---|
| Solvent System | DCM/DMF (3:1) | THF/H₂O (4:1) |
| Coupling Agent | EDC/HOBt | DCC/HOSu |
| Reaction Time | 6 hr | 8 hr |
| Overall Purity Pre-HPLC | 78% | 82% |
After fragment assembly, global deprotection with TFA/H₂O (95:5) removes Boc groups, followed by HPLC purification (C18 column, 10–40% acetonitrile gradient).
Hybrid Solid-Solution Phase Synthesis
Critical Analysis of Purification Methods
HPLC Optimization
Reverse-phase HPLC (RP-HPLC) is essential for removing deletion sequences and diastereomers.
Table 3: HPLC Conditions for GLPLLNK Purification
| Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | H₂O (0.1% TFA)/ACN | 1 mL/min | 14.2 min | 99.1 |
| C4 (150 × 10 mm) | 20 mM NH₄HCO₃/MeOH | 3 mL/min | 22.5 min | 98.7 |
Post-purification lyophilization yields a white powder with <0.5% residual solvent.
Characterization and Quality Control
Mass Spectrometry
Industrial Scalability Challenges
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Site-directed mutagenesis, chemical modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
- Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine can serve as a building block in the synthesis of more complex peptides and proteins. Its unique sequence of amino acids allows for the exploration of new chemical properties and functionalities in synthetic organic chemistry.
Ligand in Coordination Chemistry
- The compound may also function as a ligand in coordination chemistry, facilitating the formation of metal complexes that could be utilized in catalysis or material science applications.
Biological Applications
Protein-Ligand Interactions
- This peptide is valuable for studying protein-ligand interactions, which are crucial for understanding biochemical pathways and cellular signaling. Its structure allows it to mimic natural substrates or inhibitors, aiding in the elucidation of enzyme mechanisms.
Enzyme Kinetics
- Research indicates that this compound can influence enzyme kinetics, potentially serving as a modulator for various enzymes. This property could lead to therapeutic applications where enzyme activity needs to be controlled or enhanced.
Medical Applications
Therapeutic Potential
Immune Function Enhancement
- Similar to other amino acids, this compound may enhance immune responses. Studies on related peptides indicate that they can improve immune function, suggesting potential applications in immunotherapy or nutritional supplementation.
Industrial Applications
Development of New Materials
- In industrial settings, this compound could be used to develop advanced materials such as polymers or nanomaterials with specific properties tailored for particular applications.
Comparative Analysis of Related Compounds
The following table compares this compound with other relevant peptides regarding their unique features and biological roles:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl- | C36H63N9O10 | Complex structure; potential therapeutic applications |
| L-lysine | C6H14N2O2 | Essential amino acid; involved in protein synthesis |
| L-citrulline | C6H13N3O3 | Non-essential; involved in nitric oxide production |
| N-acetyl-L-lysine | C8H18N2O2 | Acetylated form; may exhibit different bioavailability |
Case Studies and Research Findings
- Immune Function Enhancement : A study indicated that supplementation with similar peptides could improve immune responses. This suggests that this compound may have comparable effects due to its structural similarities.
- Muscle Recovery : Clinical trials on amino acids like L-lysine have shown benefits in muscle recovery post-exercise. Given its role in protein synthesis, this compound may provide similar advantages.
- Enzyme Modulation : Research has demonstrated that certain peptides can selectively modify lysines on proteins, impacting various biochemical functions including immune responses. This property positions this compound as a candidate for further exploration in therapeutic contexts.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine depends on its specific application. In a biological context, the peptide may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The hexapeptide’s sequence differentiates it from related peptides. For example, Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl () shares partial homology but diverges in residue composition:
- Asparagine (Asn) vs. Leucine (Leu) : Asn introduces polarity and hydrogen-bonding capacity, whereas Leu enhances hydrophobicity.
- Glutamine (Gln) vs. Proline (Pro) : Gln contributes to solubility and charge distribution, while Pro restricts backbone flexibility.
- Alanine (Ala) vs. Lysine (Lys) : Ala is small and neutral, whereas Lys provides a cationic charge at physiological pH.
Physicochemical Properties
Experimental data for Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl () provide a benchmark for comparison:
Functional Implications
- Solubility : The presence of Lys and Asn in this compound may improve aqueous solubility compared to peptides dominated by hydrophobic residues (e.g., Leu).
- Stability : Proline’s rigid structure may enhance resistance to proteolytic degradation compared to analogues lacking Pro (e.g., ’s compound includes Pro but lacks Leu-Lys pairing).
- Biological Activity : Lysine’s positive charge could facilitate interactions with negatively charged biomolecules (e.g., DNA or cell membranes), unlike neutral analogues such as Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl .
Research Findings and Limitations
- Experimental Gaps : Direct studies on this compound are scarce. Predicted properties rely on computational models (e.g., in silico tools like MarvinSketch or SwissADME) and extrapolation from analogues.
- Contradictions : While provides empirical data for a related peptide, sequence variations (e.g., Ala vs. Lys) limit direct comparisons. For instance, Lysine’s basicity may alter pH-dependent behavior unaccounted for in neutral-residue models.
Data Table: Key Residue Comparison
Biological Activity
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine (Gly-Leu-Pro-Leu-Asn-Lys) is a synthetic peptide that has garnered interest in various fields, particularly in pharmacology and dermatology. This article explores its biological activity, focusing on synthesis methods, mechanisms of action, and potential therapeutic applications.
1. Synthesis of this compound
The synthesis of this peptide can be achieved using several methods:
- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptides with high purity and yield.
- Classical Solution Methods : Involves the coupling of protected amino acids in solution, followed by deprotection steps to yield the desired peptide.
The biological activity of Gly-Leu-Pro-Leu-Asn-Lys can be attributed to several mechanisms:
- Cell Signaling Modulation : Peptides can act as agonists or antagonists at various receptors, influencing cellular responses. For instance, studies have shown that certain peptide sequences can modulate melanin synthesis by acting on melanocortin receptors, which are crucial in skin pigmentation processes .
- Antioxidant Properties : Similar peptides have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders .
2.2 Therapeutic Applications
- Dermatological Uses : Research indicates that peptides similar to Gly-Leu-Pro-Leu-Asn-Lys may enhance skin repair and regeneration by promoting collagen synthesis and reducing inflammation. They have been investigated for their potential in treating conditions such as acne and psoriasis .
- Antimicrobial Activity : Some studies suggest that peptides can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
3. Case Studies and Research Findings
Several studies have investigated the biological activities of related peptides:
4. Conclusion
This compound represents a promising compound with various biological activities that could be harnessed for therapeutic applications. Ongoing research into its synthesis and mechanisms will likely reveal further insights into its potential uses in medicine and cosmetics.
Q & A
Q. What are the optimal solid-phase synthesis protocols for Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard method. Use Fmoc/t-Bu chemistry with a resin suitable for the peptide's length (e.g., Wang resin). Activate carboxyl groups with HBTU/HOBt and deprotect Fmoc groups with 20% piperidine in DMF. Monitor coupling efficiency via Kaiser tests or HPLC. Purify via reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile/0.1% TFA). Validate purity (>95%) using LC-MS .
Q. How can the secondary structure of this peptide be characterized experimentally?
Methodological Answer: Circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) is critical. Analyze spectra between 190–250 nm to detect α-helical (negative bands at 208/222 nm) or β-sheet (positive band at 195 nm) content. For quantitative analysis, use software like CDPro to deconvolute spectra. Pair with FTIR to confirm amide I/II bands (1600–1700 cm⁻¹) .
Q. What factors influence the stability of this compound in vitro?
Methodological Answer: Stability depends on pH (test range: 4–9), temperature (4°C vs. 37°C), and protease susceptibility. Perform accelerated degradation studies: incubate in PBS at 37°C for 24–72 hours, then quantify intact peptide via LC-MS. Use protease inhibitors (e.g., PMSF for serine proteases) to identify degradation pathways .
Q. How can researchers design initial biological activity assays for this peptide?
Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition if homology suggests kinase binding). Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) or fluorescence polarization for competitive binding. Include negative controls (scrambled peptide) and validate with dose-response curves (IC50/EC50 calculations) .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations enhance understanding of this peptide’s conformational flexibility?
Methodological Answer: Run MD simulations (e.g., GROMACS) in explicit solvent (TIP3P water) for 100–200 ns. Analyze root-mean-square deviation (RMSD) to assess stability and radius of gyration (Rg) for compactness. Use clustering algorithms (e.g., k-means) to identify dominant conformers. Cross-validate with NMR NOE data if available .
Q. What strategies resolve contradictions between in vitro and computational binding affinity data?
Methodological Answer: Discrepancies may arise from force field inaccuracies or solvent effects. Re-analyze MD trajectories with enhanced sampling (metadynamics). Experimentally, perform isothermal titration calorimetry (ITC) to measure ΔH and ΔS, which reflect entropic/enthalpic contributions omitted in docking. Compare results across ≥3 independent replicates .
Q. How can researchers optimize experimental conditions for studying peptide-membrane interactions?
Methodological Answer: Use Langmuir-Blodgett troughs to measure insertion into lipid monolayers (changes in surface pressure). For bilayer systems, employ fluorescence quenching (e.g., Trp residue proximity to brominated lipids) or neutron reflectometry. Vary lipid composition (e.g., POPC vs. cholesterol-rich membranes) to mimic physiological conditions .
Q. What methodologies validate the peptide’s in vivo pharmacokinetics?
Methodological Answer: Radiolabel the peptide (³H or ¹⁴C) and administer intravenously in rodent models. Collect plasma/tissue samples at timed intervals. Quantify via scintillation counting or LC-MS/MS. Calculate AUC, t½, and clearance rates. For bioavailability, compare IV vs. oral administration .
Data Analysis and Reporting
Q. How should researchers address variability in peptide bioactivity across cell lines?
Methodological Answer: Normalize data to housekeeping genes (e.g., GAPDH) and account for cell-specific receptor density (flow cytometry). Use multivariate ANOVA to isolate variables (e.g., culture media, passage number). Include a table comparing EC50 values ± SEM across ≥3 cell lines .
Q. What statistical frameworks are appropriate for dose-response studies with non-linear behavior?
Methodological Answer: Apply a four-parameter logistic model (4PL) to fit sigmoidal curves. Use Akaike information criterion (AIC) to compare with alternative models (e.g., 5PL). Report Hill slopes and confidence intervals. For outliers, perform Grubbs’ test or robust regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
